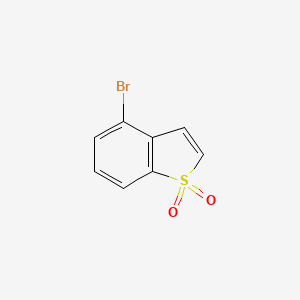

4-Bromo-1-benzothiophene 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-1-benzothiophene 1,1-dioxide is a chemical compound with the molecular formula CHBrS . It is an important intermediate in the drug ipiprazole for the treatment of schizophrenia . In cancer research, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy.

Synthesis Analysis

The synthesis of 4-Bromo-1-benzothiophene 1,1-dioxide involves several steps. One approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions . This leads to the formation of a quaternary spirocyclization intermediate by selective ipso-addition . Another approach involves a one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides . The synthesis of diverse multisubstituted benzothiophene derivatives was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .Molecular Structure Analysis

The molecular structure of 4-Bromo-1-benzothiophene 1,1-dioxide is complex and not fully understood . It is known to have a molecular weight of 213.094 Da and a monoisotopic mass of 211.929520 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Bromo-1-benzothiophene 1,1-dioxide are complex. The reaction of sulfonhydrazides with internal alkynes under electrochemical conditions leads to the formation of a quaternary spirocyclization intermediate . This is followed by an S-migration process that leads to the final product .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-1-benzothiophene 1,1-dioxide are not fully known. It is known to have a molecular weight of 213.094 Da and a monoisotopic mass of 211.929520 Da .Applications De Recherche Scientifique

Electrochemically-Promoted Synthesis

4-Bromo-1-benzothiophene 1,1-dioxide is used in the electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization . This process involves the reaction of sulfonhydrazides with internal alkynes, leading to the formation of a quaternary spirocyclization intermediate .

Medicinal Chemistry

Benzothiophenes, which can be synthesized from 4-Bromo-1-benzothiophene 1,1-dioxide, have diverse applications in medicinal chemistry . They are present in many natural products and are of great importance in the development of efficient methods for the construction of benzothiophene and its derivatives .

Materials Science

In addition to medicinal chemistry, benzothiophenes also find applications in materials science . The intermolecular coupling of aromatic substrates with alkynes, a process that can involve 4-Bromo-1-benzothiophene 1,1-dioxide, presents a straightforward route that benefits from step- and atom-economy .

One-Step Synthesis of Benzo[b]thiophenes

4-Bromo-1-benzothiophene 1,1-dioxide can be used in the one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides . This process allows for the synthesis of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

Synthesis of Multisubstituted Benzothiophenes

The synthesis of multisubstituted benzothiophenes, such as sertaconazole, raloxifene, and DNTT, can be achieved using 4-Bromo-1-benzothiophene 1,1-dioxide . These compounds have served in a broad range of research fields including pharmaceutical sciences and materials chemistry .

Drug Development

4-Bromo-1-benzothiophene 1,1-dioxide is an important intermediate in the drug ipiprazole for the treatment of schizophrenia . This highlights the compound’s significance in the development of therapeutic agents.

Mécanisme D'action

Target of Action

Benzothiophenes, the core structure of this compound, have diverse applications in medicinal chemistry and materials science . They are present in many natural products and are of great importance .

Mode of Action

The mode of action of 4-Bromo-1-benzothiophene 1,1-dioxide involves its synthesis under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This leads to the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack . The S-migration process was rationalized to lead to the products .

Biochemical Pathways

The compound’s synthesis involves intramolecular radical transformations toward the ortho- or ipso-carbon of the benzene ring . This process produces valuable molecular scaffolds by convenient synthetic means .

Result of Action

The result of the action of 4-Bromo-1-benzothiophene 1,1-dioxide is the production of benzothiophene motifs . These motifs have potential applications in various fields of research and industry .

Action Environment

The action environment of 4-Bromo-1-benzothiophene 1,1-dioxide involves the use of graphite felt (GF) electrodes under 5.0 mA constant current electrolysis in an undivided electrolytic cell at room temperature . The electrolyte used is Et4NPF6, and the co-solvent is HFIP/CH3NO2 .

Safety and Hazards

4-Bromo-1-benzothiophene 1,1-dioxide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Propriétés

IUPAC Name |

4-bromo-1-benzothiophene 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2S/c9-7-2-1-3-8-6(7)4-5-12(8,10)11/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNONUAGBUYQNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2(=O)=O)C(=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromobenzo[b]thiophene 1,1-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2479999.png)

![(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2480003.png)

![3-(2-furylmethyl)-1-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2480005.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2480006.png)

![4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2480007.png)

![N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2480008.png)

![8-Methoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2480019.png)